1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2110346-68-2
VCID: VC6543637
InChI: InChI=1S/C14H26N2O4/c1-5-19-12(17)10-6-8-16(9-7-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3
SMILES: CCOC(=O)C1CCN(CCC1N)C(=O)OC(C)(C)C
Molecular Formula: C14H26N2O4
Molecular Weight: 286.372

1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers

CAS No.: 2110346-68-2

Cat. No.: VC6543637

Molecular Formula: C14H26N2O4

Molecular Weight: 286.372

* For research use only. Not for human or veterinary use.

1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers - 2110346-68-2

Specification

CAS No. 2110346-68-2
Molecular Formula C14H26N2O4
Molecular Weight 286.372
IUPAC Name 1-O-tert-butyl 4-O-ethyl 5-aminoazepane-1,4-dicarboxylate
Standard InChI InChI=1S/C14H26N2O4/c1-5-19-12(17)10-6-8-16(9-7-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3
Standard InChI Key JNULORTZABIGPU-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CCC1N)C(=O)OC(C)(C)C

Introduction

Structural and Nomenclature Analysis

Chemical Identity and Molecular Framework

The compound’s IUPAC name, tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, reflects its azepane backbone (a seven-membered saturated ring) with three key substituents:

  • A tert-butyloxycarbonyl (Boc) group at position 1.

  • An ethyl ester at position 4.

  • An amino group (-NH2) at position 5 .

The molecular formula is C14H26N2O4, with a molecular weight of 286.37 g/mol . Its structure is closely related to other Boc-protected azepanes, such as 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (PubChem CID: 4436570), which substitutes the amino group with a ketone .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number2110346-68-2
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Synonyms1-Boc-4-ethyl-5-aminoazepane-1,4-dicarboxylate
Hazard ClassificationNot explicitly reported

Diastereomerism and Stereochemical Considerations

The presence of multiple stereocenters, particularly at the 5-amino position, generates diastereomers. These isomers exhibit distinct physical and chemical properties, necessitating advanced analytical techniques for resolution and characterization . For example, 2D EXSY NMR and quantitative NMR (qNMR) have been employed to analyze equilibrating rotamers in similar β-lactam diastereomers, providing a framework for studying this compound’s stereodynamics .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of Boc-protected azepane derivatives often involves multi-step routes:

  • Introduction of the Boc Group: Di-tert-butyl dicarbonate (Boc2O) is commonly used to protect amines under basic conditions .

  • Esterification: Ethyl esters are typically installed via acid-catalyzed esterification or transesterification .

  • Amination: The 5-amino group may originate from reduction of a nitro precursor or through nucleophilic substitution .

A related compound, 1-tert-butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate (PubChem CID: 66741689), follows a similar pathway, suggesting analogous methods for azepane derivatives .

Case Study: Grignard and Weinreb Amide Approaches

In the synthesis of lactone intermediates, Weinreb amides (e.g., N-methyl-N-methoxy amides) react with Grignard reagents to form ketones, which are subsequently reduced or functionalized . For instance, the Weinreb amide of S-Boc-(3-fluorophenyl)alanine was treated with 2-(2-bromoethyl)-1,3-dioxane and magnesium to yield ketoacetal intermediates . Such methodologies could be adapted to construct the azepane ring in the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature 1H NMR and 2D EXSY spectroscopy are critical for resolving diastereomers. In studies of β-lactam diastereomers, proton resonances corresponding to H3 and H4 of the β-lactam ring were integrated to calculate diastereomeric excess (de) . For 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, analogous NMR analysis would distinguish rotameric populations and quantify stereoisomeric ratios .

Mass Spectrometry and Chromatography

Applications in Drug Discovery and Organic Synthesis

Role as a Small Molecule Scaffold

The compound’s azepane core and functional groups make it a valuable building block for:

  • Peptidomimetics: Azepanes mimic peptide backbones, enhancing metabolic stability .

  • Kinase Inhibitors: Boc-protected amines are common in targeted therapies .

  • CNS Drugs: Seven-membered rings improve blood-brain barrier penetration .

Challenges in Diastereomer Resolution

The mixture of diastereomers complicates purification. Techniques like chiral resolution with N-Boc-L-proline derivatives or kinetic resolution using enantioselective catalysts may be required .

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